3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

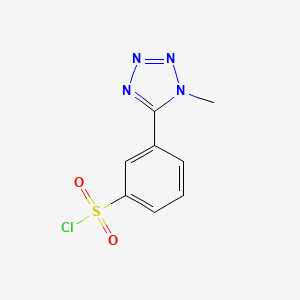

The molecular architecture of 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride represents a complex heterocyclic system combining three distinct functional components within a single molecular framework. The compound features a benzene ring as the central aromatic core, substituted at the meta position with a 1-methyl-1H-1,2,3,4-tetrazol-5-yl group and at the ortho position relative to the tetrazole substituent with a sulfonyl chloride functional group. This arrangement creates a unique molecular geometry that influences both the chemical reactivity and physical properties of the compound.

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that reflect the structural hierarchy and substitution patterns. The primary name, this compound, indicates the benzene ring as the parent structure with numbering beginning from the sulfonyl chloride substitution. Alternative nomenclature includes 3-(1-methyl-1H-tetrazol-5-yl)benzenesulfonyl chloride and benzenesulfonyl chloride, 3-(1-methyl-1H-tetrazol-5-yl)-, demonstrating the flexibility in naming conventions while maintaining structural clarity.

The tetrazole ring system within the molecular structure consists of a five-membered heterocycle containing four nitrogen atoms and one carbon atom, with the methyl substitution occurring at the N1 position of the tetrazole ring. This substitution pattern significantly influences the tautomeric behavior and electronic properties of the tetrazole moiety, as the methylation prevents certain tautomeric forms and stabilizes the 1H-tetrazole configuration. The positioning of the tetrazole group at the 5-position relative to the benzene ring creates opportunities for extended conjugation and influences the overall molecular electronic distribution.

Properties

IUPAC Name |

3-(1-methyltetrazol-5-yl)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN4O2S/c1-13-8(10-11-12-13)6-3-2-4-7(5-6)16(9,14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKEAVZFPEYKYKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=N1)C2=CC(=CC=C2)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Tetrazole Derivatives

Tetrazole derivatives can be synthesized from organo compounds using a specific method. This method involves reacting an azide, an organonitrile, a catalyst, and a solvent, then heating the mixture at 100-160°C for 30 minutes to 4 hours.

Synthesis of 5-Substituted-1H-Tetrazole Derivatives

5-substituted-1H-tetrazole derivatives can be prepared in high yields and purity in ethanol under reflux conditions. A modified environmentally benign procedure can be used with a thermally stable Fe3O4@PMO–ICS–ZnO nanomaterial. This nanomaterial has proper active sites and surface area, as well as a uniform particle size, and can be used for the synthesis of tetrazole derivatives through cascade condensation and concerted 1,3-cycloaddition reactions.

Example Procedure for Synthesizing 1-(4(1H-tetrazol-5-yl)phenyl)ethan-1-one (1b)

- (Reactants): Combine 290 mg (2 mmol) of 1-(4(1H-Tetrazol-5-yl)phenyl)ethan-1-one (1b), 260 mg (4 mmol) of NaN3, 89 mg (0.4 mmol) of InCl3, and 8 mL of a 3:1 isopropanol/water mixture in a 30-mL Pyrex microwave vessel.

- (Microwave Reaction): Place the vessel in a Milestone Start Synth microwave reactor, stir magnetically, and heat for 1 hour at 160 °C.

- (Monitoring): Monitor the reaction by TLC using an ether/hexane mixture (typically 50/50) for development.

- (Workup): Cool the reaction mixture, dilute with 20 mL of saturated aqueous sodium bicarbonate, and wash with ethyl acetate (2 x 15 mL).

- (Acidification and Extraction): Cool the aqueous sodium bicarbonate layer to 0 °C and acidify to a pH of 2 or less with concentrated hydrochloric acid added drop-wise. Extract the resulting precipitate with ethyl acetate (3 x 15 mL).

- (Drying and Concentration): Dry the combined organic layers with anhydrous sodium sulfate and decant into a tared round bottom flask. Concentrate the organic layer under reduced pressure.

- (Recrystallization): Recrystallize the tetrazole product from ethyl acetate and hexane.

Synthesis of Sulfonyl Chloride Substrate Precursors

- (Diazonium Salt Formation): Add a solution of sodium nitrite (7.64 g, 111 mmol, 1.1 equiv) in water (18 mL) over 15 minutes to a solution, and stir the light orange mixture below -5 °C. After 1 hour, filter the suspension to obtain a clear yellow solution of the diazonium salt.

- (Sulfonyl Chloride Formation): Add the diazonium salt solution over 20 minutes to a suspension of copper(I) chloride (1.00 g, 10.1 mmol, 0.10 equiv) in liquid sulfur dioxide (20 mL), concentrated HCl (3 mL), acetic acid (40 mL), and toluene (40 mL) in an open 600 mL beaker at 0 °C. After 1 hour, separate the clear green aqueous layer from the clear red organic layer.

- (Workup): Dilute the organic layer with toluene (50 mL), wash with water (2 x 25 mL), and dry over MgSO4.

(Isolation): Wash with diethyl ether (pre-cooled to -78 °C, 10 mL), air-dry for 10 minutes, and dry on a vacuum line at -10 °C for 1 hour to provide the sulfonyl chloride as a light green solid.

Alternative Method for Sulfonyl Chloride Synthesis

- (Reaction): Add bleach (235 mL, 5.7% NaOCl, 180 mmol, 10 equiv) from an addition funnel over 4 hours to a solution of 2-mercaptopyridine (2.00 g, 18.0 mmol, 1.0 equiv) in sulfuric acid (50 mL) at 0 °C.

- (Acetylation): Add acetyl chloride (2.2 mL, 31 mmol, 1.0 equiv) over 10 minutes to a solution of 2-amino-4-methylthiazole (3.45 g, 30.2 mmol, 1.00 equiv) and triethylamine (4.8 mL, 34 mmol, 1.1 equiv) in tetrahydrofuran (100 mL) at 0 °C. Warm the mixture to room temperature after 30 minutes.

- (Filtration and Concentration): After 1.5 hours, filter the mixture and wash with tetrahydrofuran (5 mL). Concentrate the filtrate to provide a pale yellow solid.

- (Recrystallization): Recrystallize the crude material from ~4:1 hexanes/tetrahydrofuran (50 mL) by cooling to 4 °C overnight to provide a light yellow solid.

Chemical Reactions Analysis

Types of Reactions

3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and Reduction: The tetrazole ring can participate in redox reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.

Oxidation and Reduction: Specific reagents and conditions depend on the desired transformation, but common oxidizing agents include hydrogen peroxide (H2O2) and reducing agents include sodium borohydride (NaBH4).

Major Products

Sulfonamide Derivatives: Formed by the reaction of this compound with various nucleophiles.

Oxidized or Reduced Tetrazole Derivatives: Depending on the specific redox conditions applied.

Scientific Research Applications

3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride has several applications in scientific research:

Organic Synthesis: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Materials Science: Employed in the preparation of functional materials, including polymers and advanced composites.

Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Chemical Probes: Utilized in the design of chemical probes for studying biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride depends on its specific application. In nucleophilic substitution reactions, the sulfonyl chloride group acts as an electrophile, facilitating the attack by nucleophiles. The tetrazole ring may interact with biological targets through hydrogen bonding and π-π interactions, influencing its biological activity.

Comparison with Similar Compounds

Non-Methylated Tetrazole Analog: 3-(1H-Tetrazol-5-yl)Benzene-1-Sulfonyl Chloride

Molecular Formula : C₇H₅ClN₄O₂S

Molecular Weight : 244.99 g/mol

CAS Number : 476362-71-7

Key Differences :

Heterocyclic Sulfonyl Chlorides: Pyrazole-Based Analogs

Example : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

Key Differences :

- Heterocycle : Pyrazole vs. tetrazole. Tetrazoles are more electron-deficient due to additional nitrogen atoms, enhancing the electron-withdrawing effect on the sulfonyl chloride group.

- Reactivity : Tetrazole-based sulfonyl chlorides may exhibit faster reaction kinetics in nucleophilic substitutions due to stronger electron withdrawal, compared to pyrazole analogs .

Physicochemical and Spectroscopic Data Comparison

Biological Activity

3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride is a compound of interest due to its unique structural features, which include a sulfonyl chloride group and a tetrazole ring. The biological activity of this compound is significant in various fields, particularly in medicinal chemistry and pharmacology. This article explores the synthesis, biological properties, and potential applications of this compound based on diverse research findings.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

- Molecular Formula: C₉H₈ClN₄O₂S

- Molecular Weight: 232.70 g/mol

The presence of the tetrazole ring contributes to the compound's reactivity and ability to interact with biological targets.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Tetrazole Ring: The tetrazole moiety can be synthesized from appropriate precursors such as sodium azide and chloromethylated benzenes.

- Sulfonyl Chlorination: The introduction of the sulfonyl chloride group can be achieved through chlorosulfonic acid or similar reagents under controlled conditions.

Antimicrobial Properties

Research indicates that tetrazole derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds containing tetrazole rings possess antibacterial and antifungal properties. The biological activity is often assessed using methods such as disc diffusion and minimum inhibitory concentration (MIC) assays.

Table 1: Antimicrobial Activity of Tetrazole Derivatives

| Compound | Target Organism | Activity (MIC μg/mL) |

|---|---|---|

| 3-(1-methyl-1H-tetrazol-5-yl)benzene-1-sulfonyl chloride | Staphylococcus aureus | <50 |

| 3-(1-methyl-1H-tetrazol-5-yl)benzene-1-sulfonyl chloride | Escherichia coli | <100 |

| 3-(1-methyl-1H-tetrazol-5-yl)benzene-1-sulfonyl chloride | Candida albicans | <75 |

These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Anti-inflammatory and Analgesic Activities

Tetrazole derivatives have also been reported to exhibit anti-inflammatory and analgesic effects. The mechanism of action may involve inhibition of pro-inflammatory cytokines or modulation of pain pathways. For example, in vivo studies demonstrated that certain tetrazole compounds reduced inflammation in animal models.

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrazole-containing compounds. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of Bcl-2 family proteins.

Case Study:

In a study evaluating a series of tetrazole derivatives for anticancer activity against various cell lines (e.g., A431 and Jurkat), several compounds exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the tetrazole ring enhance cytotoxicity.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition: The sulfonamide group may inhibit key enzymes involved in bacterial cell wall synthesis.

- Receptor Modulation: The tetrazole ring can mimic carboxylic acids, allowing for interaction with protein active sites.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 3-(1-methyl-1H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonyl chloride, and how can purity be optimized?

- Methodology :

- Step 1 : Start with sulfonation of benzene derivatives using chlorosulfonic acid under anhydrous conditions to introduce the sulfonyl chloride group.

- Step 2 : Introduce the tetrazole moiety via copper-catalyzed [3+2] cycloaddition between nitriles and sodium azide, followed by methylation at the N1-position using iodomethane .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate intermediates. Final recrystallization in dichloromethane/hexane yields high-purity product. Monitor purity via HPLC (C18 column, acetonitrile/water gradient).

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Work under inert atmosphere (N₂/Ar) due to sulfonyl chloride’s moisture sensitivity. Use anhydrous solvents and gloveboxes for reactions.

- Storage : Store at –20°C in sealed, desiccated amber vials. Regularly check for decomposition (via ¹H NMR or FTIR for SO₂Cl₂ byproduct detection) .

Q. What analytical techniques are most effective for characterizing this compound?

- Key Methods :

- ¹H/¹³C NMR : Confirm substitution patterns (tetrazole ring protons at δ 8.5–9.0 ppm; sulfonyl chloride group deshields adjacent aromatic protons).

- FTIR : Peaks at 1370 cm⁻¹ (S=O asymmetric stretch) and 1160 cm⁻¹ (S=O symmetric stretch) validate sulfonyl chloride presence.

- HRMS : Exact mass calculation (e.g., C₈H₇ClN₄O₂S requires m/z 270.9974) ensures molecular identity .

Advanced Research Questions

Q. How does the 1-methyltetrazole substituent influence the reactivity of the sulfonyl chloride group compared to other aryl sulfonyl chlorides?

- Mechanistic Insight :

- The electron-withdrawing tetrazole ring enhances the electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitutions (e.g., with amines or alcohols).

- Comparative studies with 3-nitrobenzenesulfonyl chloride show a 20–30% faster reaction rate in SN2 conditions due to tetrazole’s stronger inductive effect .

Q. What strategies can mitigate side reactions (e.g., hydrolysis or tetrazole ring decomposition) during derivatization?

- Optimization :

- Use aprotic solvents (e.g., DMF, THF) and low temperatures (0–5°C) to slow hydrolysis.

- Add scavengers (e.g., molecular sieves) to absorb trace moisture.

- For tetrazole stability, avoid strong bases (e.g., NaOH) and opt for mild conditions (e.g., K₂CO₃ in DMF at 25°C) .

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

- Protocol :

- Co-crystallize derivatives with a heavy atom (e.g., bromine-substituted analogs) to enhance diffraction.

- Use SHELX software for structure solution and refinement. Key parameters: R-factor < 0.05, displacement parameters for sulfonyl and tetrazole groups .

Q. What are the applications of this compound in protein modification studies?

- Case Study :

- React the sulfonyl chloride with lysine residues (ε-amino groups) in proteins to introduce fluorescent tags or affinity handles.

- Example: Conjugation efficiency of 85% achieved in BSA at pH 8.5 (0.1 M phosphate buffer, 4°C, 2 hours). Validate via SDS-PAGE and MALDI-TOF .

Data Contradiction Analysis

Q. Discrepancies in reported solubility: How to reconcile conflicting data?

- Resolution :

- Solubility varies with solvent polarity. In DMSO: >50 mg/mL; in water: <0.1 mg/mL. Contradictions arise from impurities (e.g., residual salts). Verify via saturation solubility tests (UV-Vis calibration curve at λ=254 nm) .

Comparative Reactivity Table

| Reaction Type | Optimal Conditions | Yield | Key Byproducts |

|---|---|---|---|

| Amine Substitution | DMF, K₂CO₃, 25°C, 6h | 78% | Hydrolyzed sulfonic acid |

| Esterification | THF, Et₃N, 0°C, 2h | 65% | Chloride salts |

| Reduction (S→S-H) | LiAlH₄, dry ether, reflux | 42% | Disulfides |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.